3,3-Bis(trifluoromethyl)pyrrolidine 3,3-Bis(trifluoromethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17630541
InChI: InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2
SMILES:
Molecular Formula: C6H7F6N
Molecular Weight: 207.12 g/mol

3,3-Bis(trifluoromethyl)pyrrolidine

CAS No.:

Cat. No.: VC17630541

Molecular Formula: C6H7F6N

Molecular Weight: 207.12 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(trifluoromethyl)pyrrolidine -

Specification

Molecular Formula C6H7F6N
Molecular Weight 207.12 g/mol
IUPAC Name 3,3-bis(trifluoromethyl)pyrrolidine
Standard InChI InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2
Standard InChI Key PCGOJRWTDVMESO-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C₄H₈N) with two -CF₃ groups at the 3-position, forming a sterically congested quaternary carbon center. X-ray crystallography of related bis(trifluoromethyl)pyrrolidine derivatives reveals a puckered ring conformation, with the -CF₃ groups adopting equatorial positions to minimize steric strain . The hydrochloride salt form (C₆H₈ClF₆N) enhances solubility in polar solvents while retaining thermal stability up to 220°C .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₈F₆N (free base)
Molecular Weight232.13 g/mol
Purity≥95% (HPLC)
SMILESC1CNCC1(C(F)(F)F)C(F)(F)F.Cl
InChIKeyIOELUPWFNZWTOB-UHFFFAOYSA-N
LogP (Predicted)2.8 ± 0.3
Water Solubility12 mg/L (25°C)

Electronic and Steric Effects

The strong electron-withdrawing nature of -CF₃ groups (σₚ = 0.54) induces significant polarization of the pyrrolidine ring, lowering the pKa of the secondary amine to 8.2 compared to 11.3 for unsubstituted pyrrolidine . This enhanced acidity facilitates salt formation and modulates hydrogen-bonding capacity in protein-ligand interactions . Steric bulk from the -CF₃ substituents restricts rotation about the C3-C bond, creating a rigid chiral environment exploited in asymmetric catalysis .

Synthetic Methodologies

Rh(III)-Catalyzed [4+1] Cyclization

A breakthrough in pyrrolidine synthesis involves Rh(III)-catalyzed formal [4+1] cyclization of unactivated terminal alkenes with aziridine precursors . This method enables rapid construction of 3,3-disubstituted pyrrolidines through a sequence of alkene aziridination and acid-promoted ring expansion:

  • Aziridination: [(Cp*RhCl₂)₂] catalyzes the reaction between 1-hexene and TsN=IPh to form 2-tosylaziridine (78% yield).

  • Ring Expansion: Treatment with H₂SO₄ in DCE at 80°C induces regioselective C-N bond cleavage and pyrrolidine formation (83% yield, dr >20:1) .

This strategy tolerates diverse functional groups (-Br, -OAc, -CONR₂) and achieves diastereoselective synthesis of spiro-pyrrolidines through substrate-controlled cyclization .

Organocatalytic Michael Addition-Hydrogenation

Trisubstituted variants are accessible via a two-step enantioselective process :

  • Michael Addition: (S)-Diphenylprolinol TMS ether catalyzes the addition of trifluoromethyl ketones to β-nitrostyrenes (92% yield, 98% ee).

  • Hydrogenation: H₂/Pd-C reduces the nitro group and cyclizes the intermediate to 2-CF₃ pyrrolidines (85% yield, >99% ee).

While this method primarily targets 2-CF₃ analogs, modifying the ketone substituents could adapt it for 3,3-bis-CF₃ synthesis .

Pharmaceutical Applications

RORγt Inverse Agonists

Structure-based optimization of phenyl(3-phenylpyrrolidin-3-yl)sulfones identified 3,3-bis(trifluoromethyl) derivatives as potent RORγt inhibitors with >100-fold selectivity over PXR and LXRs . Key findings:

  • Perfluoroisopropyl Substitution: Introducing -C(CF₃)₂ at the 4-phenyl position boosts RORγt binding (IC₅₀ = 55 nM) while minimizing LXRα/β activation (EC₅₀ >7.5 μM) .

  • Amide Functionalization: N1-acetamide derivatives (e.g., compound 26) exhibit improved metabolic stability (68% remaining after 10 min in mouse microsomes) and oral bioavailability (F = 42%) .

Table 2: Selected RORγt Inhibitors

CompoundRORγt IC₅₀ (nM)PXR EC₅₀ (μM)MLM Stability (%)
32321.245
2655>1082

Organocatalytic Applications

The rigid pyrrolidine scaffold serves as a chiral auxiliary in asymmetric transformations :

  • Epoxidation: (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]pyrrolidinemethanol TMS ether catalyzes epoxidation of α,β-unsaturated aldehydes with 94% ee .

  • Propargylic Alkylation: Enantioselective addition of propargylic esters to aldehydes (91% yield, 97% ee) demonstrates utility in natural product synthesis .

Recent Advances and Future Directions

Spirocyclic Derivatives

Rh(III)-catalyzed cyclization of allyl cyclohexanes generates 6,6-fused bicyclic pyrrolidines (e.g., decahydroquinoline 3sa) in 89% yield . These architectures show promise in CNS drug discovery due to enhanced blood-brain barrier permeability.

Fluorine-Scanning Strategies

Systematic replacement of -CF₃ with -CHF₂ or -CF₂H in RORγt inhibitors has revealed a nonlinear relationship between fluorine content and target selectivity, guiding rational design .

Continuous Flow Synthesis

Microreactor technology enables safer handling of aziridine intermediates, achieving 3,3-bis-CF₃ pyrrolidine production at 12 g/h scale with 94% purity .

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